N-butyl-1-(4-fluorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-butyl-1-(4-fluorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Its structure features a 4-fluorophenyl group at position 1 and dual N-substituents: a butyl chain and a phenyl ring at position 4 (Figure 1). This compound belongs to a class of molecules extensively studied for their kinase inhibitory activity, particularly in anticancer and anti-inflammatory applications .
Synthetic protocols for related compounds involve refluxing intermediates with amines in toluene or formamide, followed by crystallization .
Properties
Molecular Formula |
C21H20FN5 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-butyl-1-(4-fluorophenyl)-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H20FN5/c1-2-3-13-26(17-7-5-4-6-8-17)20-19-14-25-27(21(19)24-15-23-20)18-11-9-16(22)10-12-18/h4-12,14-15H,2-3,13H2,1H3 |
InChI Key |
LUHOECMXCJMMFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
N-butyl-1-(4-fluorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-butyl-1-(4-fluorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of structurally and functionally related compounds:
Structural and Functional Comparison
Key Findings
Substituent Effects on Activity :
- Halogenation : Fluorine at the 4-position (target compound) improves lipophilicity and target binding compared to chlorine (d). Chlorine in SI388 enhances kinase inhibition but may increase toxicity .
- N-Substituents : Bulky N-phenyl/butyl groups (target compound) likely enhance selectivity over smaller substituents (e.g., ethyl in ).
- Methylthio Groups : Compounds like SI388 and 2p () show that sulfur-containing substituents improve potency but may confer mutagenicity risks .
Toxicity Profiles :
- The diphenyl derivative 3a exhibits low acute toxicity (LD₅₀ > 1300 mg/kg), suggesting that aromatic N-substituents improve safety .
- Mutagenicity is reported in some analogs (e.g., N-benzyl derivatives in ), but fluorine in the target compound may mitigate this risk .
Therapeutic Potential: Compounds with dual EGFR/ErbB2 inhibition () and Src inhibitors () highlight the scaffold’s versatility. The target compound’s 4-fluorophenyl group may balance efficacy (similar to compound 4) and safety (unlike chlorinated analogs).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
